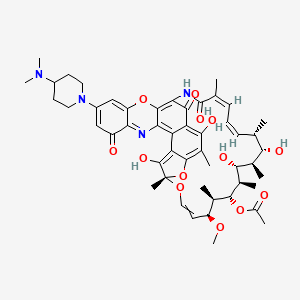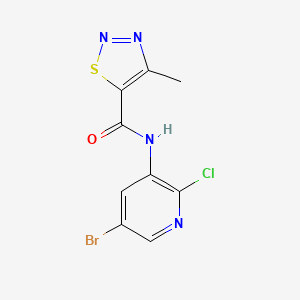
N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a pyridyl ring substituted with bromine and chlorine atoms, and a thiadiazole ring with a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridyl Intermediate: The synthesis begins with the preparation of 5-bromo-2-chloro-3-pyridine, which is achieved through halogenation reactions.
Thiadiazole Ring Formation: The pyridyl intermediate is then subjected to cyclization reactions with appropriate reagents to form the thiadiazole ring.
Carboxamide Group Introduction: Finally, the carboxamide group is introduced through amidation reactions, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as alkyl halides. Typical conditions involve the use of polar aprotic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
科学研究应用
N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.
相似化合物的比较
Similar Compounds
- N-(5-bromo-2-chloro-3-pyridyl)benzenesulfonamide
- N-(5-bromo-2-chloro-3-pyridyl)-N’-phenylurea
- (5-bromo-2-chloro-3-pyridyl)methanol
Uniqueness
N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both the thiadiazole ring and the carboxamide group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H6BrClN4OS |
|---|---|
分子量 |
333.59 g/mol |
IUPAC 名称 |
N-(5-bromo-2-chloropyridin-3-yl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C9H6BrClN4OS/c1-4-7(17-15-14-4)9(16)13-6-2-5(10)3-12-8(6)11/h2-3H,1H3,(H,13,16) |
InChI 键 |
GOYMLOSFIMPHFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SN=N1)C(=O)NC2=C(N=CC(=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



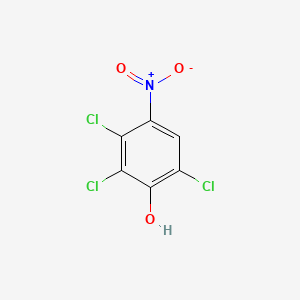
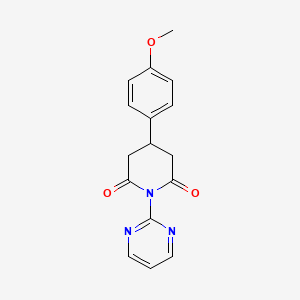
![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
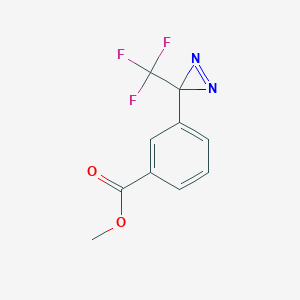
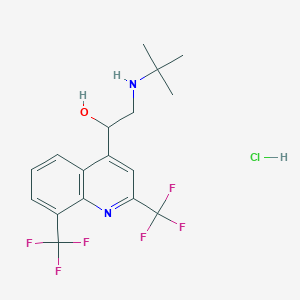
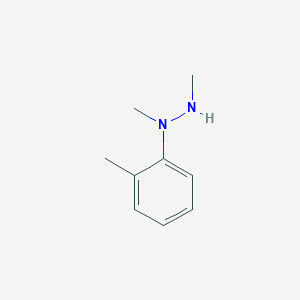
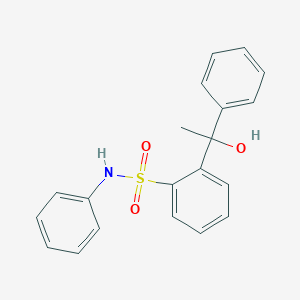

![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)
